molecular formula C6H5Cl2N3OS B1394454 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime CAS No. 33097-12-0

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime

Cat. No.: B1394454
CAS No.: 33097-12-0
M. Wt: 238.09 g/mol
InChI Key: QNDOJFRYZPCHJA-MBXJOHMKSA-N
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Description

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime (CAS# 1277179-40-4) is a versatile chemical intermediate primarily valued in organic and medicinal chemistry research for the construction of complex nitrogen-containing heterocycles. Its molecular formula is C5H3Cl2N3O, with a molecular weight of 192.00 g/mol . The oxime functional group, derived from the corresponding 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, introduces a reactive handle for further molecular diversification, serving as a precursor to various hydrazide and other derivatives . This compound is a key building block in the synthesis of dihydrothienopyrimidine and related fused heterocyclic systems, which are privileged structures in drug discovery due to their wide range of potential biological activities . The strategic chlorine and methylthio substituents on the pyrimidine ring make it highly susceptible to nucleophilic displacement reactions, allowing researchers to systematically introduce diverse amine and thiol functionalities . As a specialist intermediate, it enables the exploration of structure-activity relationships in the development of new pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, referencing the relevant safety data sheets.

Properties

CAS No.

33097-12-0

Molecular Formula

C6H5Cl2N3OS

Molecular Weight

238.09 g/mol

IUPAC Name

(NZ)-N-[(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5Cl2N3OS/c1-13-6-10-4(7)3(2-9-12)5(8)11-6/h2,12H,1H3/b9-2-

InChI Key

QNDOJFRYZPCHJA-MBXJOHMKSA-N

SMILES

CSC1=NC(=C(C(=N1)Cl)C=NO)Cl

Isomeric SMILES

CSC1=NC(=C(C(=N1)Cl)/C=N\O)Cl

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime typically involves the following steps:

    Formation of 4,6-Dichloro-2-(methylthio)pyrimidine: This intermediate is synthesized by reacting 2-chloro-4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide.

    Oxidation to 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carbaldehyde derivative.

    Formation of Oxime: Finally, the carbaldehyde derivative is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with nucleophiles like amines, alcohols, or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 313339-35-4)

  • Structure : Replaces the aldehyde group with a carboxylic acid (-COOH).
  • Properties : Higher polarity and molecular weight (239.07 g/mol) compared to the aldehyde (223.08 g/mol). Likely exhibits improved solubility in polar solvents .
  • Applications : Used as an intermediate for further functionalization, such as amide coupling or esterification.

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS 33097-13-1)

  • Structure : Substitutes the aldehyde with a nitrile (-CN) group.
  • Properties : Lower molecular weight (208.06 g/mol) and increased electrophilicity due to the electron-withdrawing nitrile group .
  • Reactivity : The nitrile group enables nucleophilic additions or reductions to amines.

4,6-Dichloro-2-(methylthio)pyrimidin-5-amine (CAS 333388-03-7)

  • Structure : Features an amine (-NH₂) at position 5.
  • Applications : Serves as a precursor for synthesizing substituted pyrimidines via Buchwald-Hartwig amination or SNAr reactions .

Ethyl 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylate

  • Structure : Contains an ethyl ester (-COOEt) at position 5.
  • Applications : The ester group allows hydrolysis to the carboxylic acid or transesterification reactions .

Comparative Analysis

Table 1: Key Properties of 4,6-Dichloro-2-(methylthio)pyrimidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
This compound - C₆H₅Cl₂N₃OS 238.09* Oxime (-C=N-OH) Potential PPI inhibitors (inferred)
Parent aldehyde 33097-11-9 C₆H₄Cl₂N₂OS 223.08 Aldehyde (-CHO) Solid-phase synthesis of α-helix mimetics
Carboxylic acid 313339-35-4 C₆H₄Cl₂N₂O₂S 239.07 Carboxylic acid Intermediate for amide derivatives
Carbonitrile 33097-13-1 C₆H₃Cl₂N₃S 208.06 Nitrile (-CN) Nucleophilic substitution reactions
5-Amine derivative 333388-03-7 C₅H₄Cl₂N₃S 209.08 Amine (-NH₂) Amination reactions

*Calculated based on parent aldehyde + hydroxylamine.

Biological Activity

Overview

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime is a heterocyclic compound with significant potential in biological applications. Its molecular formula is C6H4Cl2N2OS, and it features a pyrimidine ring with chlorine and methylthio substituents along with an oxime functional group. This unique structure contributes to its diverse biological activities, including enzyme inhibition and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The oxime group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. The chlorine and methylthio groups enhance the compound's binding affinity and specificity towards various biological targets, making it suitable for drug discovery and development.

Biological Activities

1. Enzyme Inhibition

  • The compound has been studied for its ability to inhibit various enzymes, which is crucial in the development of pharmaceuticals targeting specific diseases.
  • It is particularly noted for its role as a potential inhibitor in biochemical pathways relevant to cancer and microbial infections.

2. Antimicrobial Properties

  • Research indicates that this compound exhibits antimicrobial activity against certain pathogens. This property makes it a candidate for further development as an antimicrobial agent.

3. Anticancer Potential

  • Preliminary studies suggest that this compound may possess anticancer properties, although detailed mechanisms and efficacy require further investigation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
AntimicrobialEffective against select bacterial strains
AnticancerPotential to inhibit cancer cell proliferation

Case Study: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound revealed that it could significantly reduce the activity of certain target enzymes critical in cancer metabolism. The compound's IC50 values were determined through various assays, indicating effective inhibition at low concentrations.

Case Study: Antimicrobial Activity

In vitro tests demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new class of antimicrobial agents. These findings were corroborated by multiple studies highlighting its mechanism of action against bacterial cell walls.

Q & A

Q. What are the common synthetic routes for preparing 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime?

The compound is typically synthesized via solid-phase or solution-phase methods. A robust approach involves coupling 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde with hydroxylamine under basic conditions. In solid-phase synthesis, Rink amide MBHA resin is bromoacetylated, followed by sequential displacement with primary amines and coupling with the aldehyde precursor using DIEA/DMF. Cyclization is achieved with DBU in DMF/MeOH at 90°C . For solution-phase routes, intermediates like 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde are synthesized via nucleophilic substitution and oxidation steps .

Q. How is the structural identity of this compound confirmed in research settings?

Structural confirmation relies on 1H/13C NMR and mass spectrometry (MS) . For example, the aldehyde proton in 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde appears as a distinct singlet (~δ 10.2 ppm) in 1H NMR, while MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 263.95) . Oxime formation is verified by characteristic N–OH stretches (~3200–3400 cm⁻¹) in IR spectroscopy and shifts in carbonyl-related signals in NMR .

Q. What reactivity patterns are observed during substitutions at the pyrimidine ring?

The chlorine atoms at C4 and C6 are highly reactive toward nucleophilic substitution. For instance, in the synthesis of pyrrolopyrimidine derivatives, amines (e.g., primary/secondary amines) displace chlorine under mild conditions (DIEA/DMF, room temperature). The methylthio group at C2 can be oxidized to sulfone using mCPBA for further functionalization . Cyanide substitution at C5 has also been reported using NCS (N-chlorosuccinimide) in anhydrous DCM .

Advanced Research Questions

Q. How is this compound utilized in designing protein-protein interaction (PPI) inhibitors?

The aldehyde oxime serves as a key intermediate in synthesizing pyrrolopyrimidine-based α-helix mimetics. After coupling with peptoid dimers on solid-phase resin, DBU-mediated cyclization generates bicyclic scaffolds that mimic α-helical structures. These scaffolds disrupt PPIs (e.g., Bcl-xL/Bak) by occupying hydrophobic grooves. A 900-member library was synthesized with yields of 26–40% and >83% purity (LC/MS validated) .

Q. What role does this compound play in developing p53 reactivators?

In the synthesis of small-molecule p53 reactivators, the aldehyde group undergoes condensation with amines (e.g., 2-aminophenol derivatives) to form imine intermediates. Subsequent intramolecular cyclization with DBU yields tricyclic compounds that restore p53 function in cancer cells. Oxidation of the thioether to sulfone enhances electrophilicity for further substitutions .

Q. How can researchers troubleshoot low yields during cyclization steps?

Low yields in DBU-mediated cyclization (e.g., forming pyrrolopyrimidines) often arise from incomplete aldehyde coupling or moisture interference. Key optimizations include:

  • Using anhydrous DMF/MeOH (1:1) under inert atmosphere.
  • Ensuring stoichiometric excess of DBU (2–3 equiv.) at 90°C for 12–16 hours.
  • Pre-activating the resin-bound intermediate with DIEA before cyclization .

Q. What analytical methods ensure purity and stability of the oxime derivative?

  • LC/MS : Monitors reaction progress and purity (e.g., using C18 columns with acetonitrile/water gradients).
  • HPLC : Quantifies oxime stability under varying pH and temperature.
  • TGA/DSC : Assesses thermal degradation profiles (decomposition onset ~180°C) .

Q. What precautions are necessary when handling the methylthio group during oxidation?

The methylthio group is prone to over-oxidation to sulfonic acid. Controlled use of mCPBA (1.2 equiv.) in NaHCO3-buffered DCM at 0–5°C ensures selective conversion to sulfone. Post-oxidation, rapid purification via silica gel chromatography minimizes side reactions .

Q. How can this compound enable combinatorial library synthesis?

Solid-phase strategies allow diversification at three positions:

  • R1/R2 : Introduced via peptoid sub-monomer synthesis (bromoacetylation + amine displacement).
  • R3 : Sulfone substitution with diverse amines (e.g., benzylamine, piperidine).
    This modular approach facilitated a 900-compound library for high-throughput PPI inhibition screening .

Q. Are there contradictions in reported synthetic yields, and how are they resolved?

Discrepancies in yields (e.g., 67% in solution-phase vs. 30% in solid-phase) often stem from competing side reactions (e.g., dimerization during aldehyde coupling). Mitigation strategies include:

  • Lowering reaction temperatures (<50°C) during aldehyde activation.
  • Using excess resin-bound amines (3–5 equiv.) to drive coupling efficiency .

Methodological Notes

  • Safety : While specific safety data for this compound is limited, general precautions for chloropyrimidines (e.g., gloves, fume hood) and oximes (avoid strong acids) are advised.
  • Storage : Store under argon at –20°C to prevent aldehyde oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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